2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
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Description
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its CAS number 2253640-82-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C32H32BrNO6
- Molecular Weight : 606.5036 g/mol
- SMILES : OC(=O)COC1(CCOC2(C1)CCN(CC2)C(=O)OCC1c2ccccc2c2c1cccc2)c1ccc(cc1)Br
The compound functions primarily as an alpha-amino acid amide derivative, which influences various biological pathways. Its structural features suggest potential interactions with several protein targets, including:
- Carboxypeptidase A1 : Involved in the hydrolysis of peptide bonds, which may play a role in metabolic processes and inflammation regulation .
- CYP450 Enzymes : The compound shows low inhibitory promiscuity against various CYP450 enzymes, suggesting a favorable safety profile with respect to drug-drug interactions .
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit anticancer properties through apoptosis induction and cell cycle arrest. For example, studies have shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines by modulating signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK .
Antimicrobial Properties
The compound has demonstrated activity against a range of pathogens, including bacteria and viruses. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
Some studies suggest that compounds with similar configurations can cross the blood-brain barrier, offering neuroprotective effects in models of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of structurally related compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, attributed to the induction of apoptosis via caspase activation pathways.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 25 |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial potential was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pharmacokinetics
The pharmacokinetic profile indicates good absorption characteristics with a predicted human intestinal absorption rate of approximately 90% . The compound is not a substrate for P-glycoprotein transporters, suggesting minimal efflux from cells.
Safety Profile
Toxicological assessments indicate that the compound has low acute toxicity (LD50 > 2000 mg/kg in rats), and it does not exhibit significant cardiotoxicity as evidenced by hERG inhibition studies .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHQTHSFJCKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)Br)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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